4-Phenyldibenzothiophene

Vue d'ensemble

Description

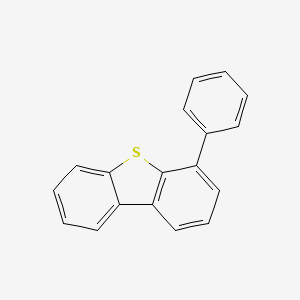

4-Phenyldibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by a thiophene ring fused to two benzene rings, with a phenyl group attached to one of the benzene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyldibenzothiophene can be achieved through various methods. One notable method involves the use of dihalobenzenes and phenyllithium. This process can be conducted in a single pot, leading to the formation of the thiophene ring. The reaction typically involves the following steps:

- Preparation of phenyllithium by reacting bromobenzene with lithium.

- Reaction of phenyllithium with dihalobenzenes to form the intermediate compound.

- Cyclization of the intermediate to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of readily available dihalobenzenes and phenyllithium ensures higher yields and cost-effectiveness. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenyldibenzothiophene undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of thiols or other reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

Photochemical Applications

Photochemical Reactivity

4-PDBT and its derivatives have been investigated for their photochemical properties. Research indicates that upon UV-A irradiation, 4-PDBT can generate reactive oxygen species (ROS), specifically singlet oxygen (), which has implications for biological systems. The generation of ROS can lead to oxidative stress in cells, making these compounds useful in studying cellular responses to oxidative damage .

Case Study: Protein Interaction Studies

A study explored the interaction of 4-PDBT-derived ROS with proteins, highlighting selectivity for cysteine residues. This selectivity is crucial for understanding protein modifications under oxidative stress conditions. The findings suggest that 4-PDBT derivatives could serve as tools for targeted delivery of ROS in biological research .

Drug Discovery

Sulfoximine Derivatives

4-PDBT is a precursor for sulfoximine compounds, which are gaining traction in drug discovery due to their stability and ability to form hydrogen bonds. These properties enhance their potential as scaffolds for developing new therapeutic agents .

Application in Targeted Therapy

The ability of 4-PDBT derivatives to generate nitrenes upon photolysis has been utilized in photoaffinity labeling techniques. This method allows researchers to study protein interactions and biomolecular complexes, providing insights into drug-target interactions .

Environmental Applications

Detection of Dibenzothiophenes in Crude Oil

Research has demonstrated that 4-PDBT is a significant component of dibenzothiophenes found in crude oil. Understanding the concentration and behavior of such compounds is essential for environmental monitoring and assessment of oil pollution .

| Application Area | Details |

|---|---|

| Photochemistry | Generation of reactive oxygen species (ROS) from UV irradiation; selective protein interaction studies. |

| Drug Discovery | Precursor for sulfoximine derivatives; targeted therapy via photoaffinity labeling. |

| Environmental Science | Detection and analysis of dibenzothiophenes in crude oil; implications for pollution monitoring. |

Summary of Findings

The applications of 4-Phenyldibenzothiophene span across multiple disciplines, showcasing its versatility:

- In photochemistry , it serves as a source of reactive species that can modify biomolecules.

- In drug discovery , it contributes to the development of stable scaffolds for new drugs.

- In environmental science , it plays a role in understanding the composition of crude oil and its environmental impact.

Mécanisme D'action

The mechanism of action of 4-Phenyldibenzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Phenyldibenzothiophene can be compared with other similar compounds, such as:

Dibenzothiophene: Lacks the phenyl group attached to the benzene ring.

Benzo[b]naphtho[2,1-d]thiophene: Contains an additional fused benzene ring.

Dimethyldibenzothiophenes: Contains methyl groups attached to the benzene rings

Uniqueness: this compound is unique due to the presence of the phenyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for specific applications in research and industry .

Activité Biologique

Overview of 4-Phenyldibenzothiophene

This compound is an organic compound classified as a dibenzothiophene derivative. Its structure consists of a thiophene ring fused with two benzene rings and a phenyl group at the fourth position. This unique configuration contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells. In one study, exposure to different concentrations (250 and 300 μg/ml) resulted in notable growth inhibition and increased rates of apoptosis, as evidenced by DNA fragmentation assays .

| Concentration (μg/ml) | Cell Viability (%) | Effect |

|---|---|---|

| 250 | Reduced | Growth inhibition observed |

| 300 | Significantly reduced | Increased apoptosis |

The mechanism behind its anticancer activity appears to involve the modulation of specific molecular targets, including enzymes and receptors associated with cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may possess efficacy against various bacterial strains, although detailed mechanisms and specific targets remain under investigation. The compound's interactions with microbial enzymes could lead to disruptions in essential metabolic pathways, contributing to its antimicrobial effects.

The biological activity of this compound is largely attributed to its ability to interact with multiple molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic functions.

- Receptor Modulation: It can modulate receptor activity, impacting signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction: Evidence suggests that it may interact with DNA, promoting fragmentation and leading to cell death in cancerous cells .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

-

Breast Cancer Study:

- A study focusing on the MCF-7 cell line demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability and induction of apoptosis through DNA fragmentation analysis.

-

Antimicrobial Efficacy:

- Investigations into the compound's antimicrobial properties revealed potential effectiveness against common bacterial pathogens, warranting further exploration into its clinical applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Dibenzothiophene | Lacks phenyl group | Limited biological activity |

| Benzo[b]naphtho[2,1-d]thiophene | Contains an additional fused benzene ring | Enhanced reactivity |

| Dimethyldibenzothiophenes | Contains methyl groups | Varies based on substitution |

The presence of the phenyl group in this compound enhances its reactivity and potential for specific biological interactions, distinguishing it from other derivatives.

Propriétés

IUPAC Name |

4-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCNAHBDZUYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423764 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104601-39-0 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.